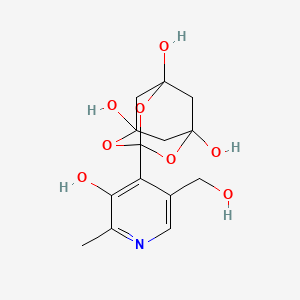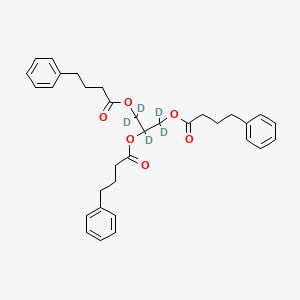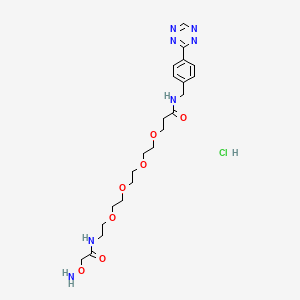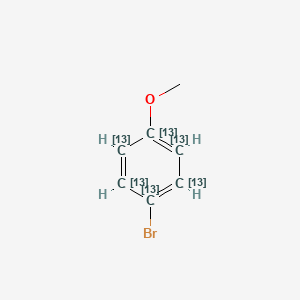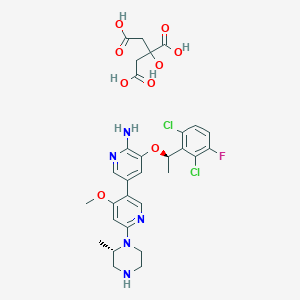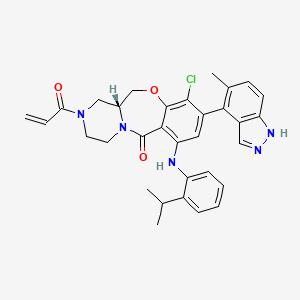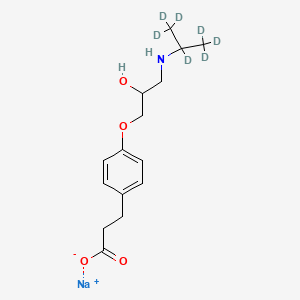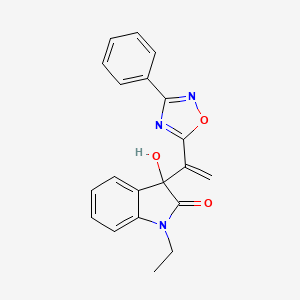
Antiparasitic agent-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiparasitic agent-2: is a compound used to combat parasitic infections, which are a significant global health issue. Parasitic diseases affect millions of people, particularly in tropical and subtropical regions. This compound is designed to target and eliminate parasites, thereby reducing the morbidity and mortality associated with these infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiparasitic agent-2 involves several steps, including the formation of key intermediates and the final active compound. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes various chemical reactions such as alkylation, acylation, and cyclization to form the desired product. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: Antiparasitic agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
科学的研究の応用
Antiparasitic agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on various biological systems, including its interaction with cellular components and metabolic pathways.
Medicine: Explored for its potential therapeutic effects against parasitic infections, including malaria, leishmaniasis, and trypanosomiasis.
Industry: Utilized in the development of new antiparasitic drugs and formulations, as well as in the production of diagnostic tools and assays.
作用機序
The mechanism of action of Antiparasitic agent-2 involves targeting specific molecular pathways and structures within the parasite. This compound may inhibit key enzymes, disrupt cellular membranes, or interfere with the parasite’s metabolic processes. By binding to specific molecular targets, this compound can effectively kill or inhibit the growth of the parasite, thereby reducing the infection.
類似化合物との比較
Benznidazole: Used to treat Chagas disease, it works by generating reactive oxygen species that damage the parasite’s DNA.
Miltefosine: Used to treat leishmaniasis, it disrupts the parasite’s cell membrane and induces apoptosis.
Ivermectin: Used to treat various parasitic infections, it binds to glutamate-gated chloride channels in the parasite’s nervous system, causing paralysis and death.
Uniqueness of Antiparasitic agent-2: this compound is unique in its specific molecular targets and pathways, which may offer advantages in terms of efficacy and safety. Its ability to undergo various chemical reactions also allows for the development of derivatives with enhanced properties.
特性
分子式 |
C20H17N3O3 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
1-ethyl-3-hydroxy-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethenyl]indol-2-one |
InChI |
InChI=1S/C20H17N3O3/c1-3-23-16-12-8-7-11-15(16)20(25,19(23)24)13(2)18-21-17(22-26-18)14-9-5-4-6-10-14/h4-12,25H,2-3H2,1H3 |
InChIキー |
FKBCCMOTQVAZNH-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C(C1=O)(C(=C)C3=NC(=NO3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)


